molecular formula C20H19N3O3S B3313538 N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-phenylacetamide CAS No. 946376-55-2

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-phenylacetamide

Cat. No.: B3313538
CAS No.: 946376-55-2
M. Wt: 381.4 g/mol
InChI Key: KHFNGUDNFAMOLK-UHFFFAOYSA-N
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Description

N-{3-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}-2-phenylacetamide is a chemical research compound designed for investigative applications. This synthetic small molecule features a pyridazine core, a heterocycle recognized in medicinal chemistry for its distinct physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which can be critical for target engagement . The ethanesulfonyl moiety is a key functional group that can influence the molecule's solubility and electronic characteristics, potentially making it a valuable scaffold for exploring structure-activity relationships (SAR). Researchers can utilize this compound as a building block or a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research . Its structure, which includes an acetamide linker, is reminiscent of pharmacophores found in active compounds targeting G-protein coupled receptors, such as formyl peptide receptors, where similar acetamide side chains have been shown to be essential for biological activity . This product is intended for research purposes as a standard or for in vitro screening assays. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-2-27(25,26)20-12-11-18(22-23-20)16-9-6-10-17(14-16)21-19(24)13-15-7-4-3-5-8-15/h3-12,14H,2,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFNGUDNFAMOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-phenylacetamide typically involves multiple steps, starting with the preparation of the pyridazine core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-phenylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound shares structural similarities with benzothiazole-based acetamide derivatives disclosed in a European patent application (EP 3 348 550A1) . Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Heterocyclic Core Substituent on Heterocycle Acetamide-Linked Aromatic Group Key Features
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-phenylacetamide Pyridazin-3-yl 6-ethanesulfonyl 3-phenyl (unsubstituted) Polar sulfonyl group; pyridazine scaffold
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole-2-yl 6-trifluoromethyl 3-methoxyphenyl Lipophilic CF₃; electron-donating methoxy
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide Benzothiazole-2-yl 6-trifluoromethyl 2-methoxyphenyl Ortho-substitution; potential steric effects
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole-2-yl 6-trifluoromethyl 3,4,5-trimethoxyphenyl Multi-methoxy groups; enhanced polarity
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole-2-yl 6-trifluoromethyl Phenyl (unsubstituted) Baseline structure for SAR studies

Key Differences and Implications

Heterocyclic Core: The pyridazine ring in the target compound contains two adjacent nitrogen atoms, enabling distinct hydrogen-bonding interactions compared to the sulfur-containing benzothiazole core in patent compounds. Pyridazines are less common in drug design but offer unique electronic properties .

Substituent Effects :

  • Ethanesulfonyl vs. Trifluoromethyl : The ethanesulfonyl group (polar, hydrogen-bond acceptor) may enhance solubility and metabolic stability compared to the trifluoromethyl group (lipophilic, electron-withdrawing). This could influence pharmacokinetics (e.g., absorption, half-life) .
  • Methoxy Modifications : Patent compounds with methoxy groups (e.g., 3,4,5-trimethoxy) introduce electron-donating effects, which may alter target affinity or selectivity. The unsubstituted phenyl group in the target compound reduces steric hindrance but limits directed interactions.

Pharmacological Considerations :

  • While specific activity data for the target compound are unavailable, structural analogs in the patent suggest exploration of kinase or protease inhibition. The ethanesulfonyl group’s polarity might favor binding to polar active sites, whereas trifluoromethyl groups in patent compounds may enhance hydrophobic interactions .

Research Findings and Limitations

  • Synthetic Challenges : Introducing the ethanesulfonyl group to pyridazine may require specialized sulfonation conditions, differing from the trifluoromethylation steps used for benzothiazoles.
  • Data Gaps : Absence of explicit bioactivity or solubility data limits quantitative comparisons. Further studies are needed to correlate structural features with functional outcomes.

Biological Activity

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-phenylacetamide is a compound belonging to the pyridazine derivatives class, which has garnered attention due to its diverse pharmacological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula : C17H21N3O3S
  • Molecular Weight : 347.43 g/mol
  • Chemical Structure : The compound features a pyridazine core substituted with an ethanesulfonyl group and a phenylacetamide moiety.

Pharmacological Activities

Pyridazine derivatives, including this compound, are known for their potential in various therapeutic areas:

  • Antimicrobial Activity :
    • Studies indicate that compounds with similar structures exhibit significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, related phenylacetamide derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.64 μg/mL against E. coli .
  • Anti-inflammatory Effects :
    • Pyridazine derivatives are often evaluated for their anti-inflammatory properties. The inhibition of specific pathways, such as the MLK3/JNK pathway, has been linked to neuroprotective effects in models of neurodegenerative diseases .
  • Neuroprotective Potential :
    • The compound's ability to modulate neurotrophic signaling pathways suggests a role in protecting neuronal cells from apoptosis, particularly in conditions like Parkinson's disease .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit bacterial DNA topoisomerases (such as ParE), which are critical for bacterial replication and survival .
  • Signal Transduction Modulation : The compound may influence pathways involving phosphodiesterases, leading to altered cellular responses in inflammatory and neurodegenerative contexts .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyridazine Core : This step may require strong acids or bases under controlled temperatures.
  • Substitution Reactions : The sulfonamide group can undergo nucleophilic substitutions, which are crucial for modifying the compound's biological properties .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

StudyFindings
Yele et al. (2021)Demonstrated potent antibacterial activity of phenylacetamide derivatives against E. coli with MIC values ranging from 0.64 to 5.65 μg/mL.
Annual Review of Pharmacology (2004)Discussed the neuroprotective effects linked to MLK family inhibitors, suggesting potential applications for compounds like this compound in treating neurodegenerative diseases .
PMC Article (2021)Highlighted the importance of phenylacetamide derivatives in targeting bacterial topoisomerases, enhancing their therapeutic relevance against resistant strains .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-phenylacetamide?

The synthesis typically involves multi-step reactions, including:

  • Pyridazine ring formation : Use Suzuki-Miyaura coupling to attach the ethanesulfonyl group to the pyridazine core (reagents: Pd catalysts, boronic acids) .
  • Acetamide linkage : Employ nucleophilic substitution or amidation under anhydrous conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) improves yield and purity .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR verifies regiochemistry of substituents (e.g., pyridazine C-3 vs. C-6 positions) .
  • HPLC : Quantify purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode for [M+H]+ ion) .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • Unreacted intermediates : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of pyridazine to phenylacetamide precursors) .
  • Sulfonamide byproducts : Use scavenger resins (e.g., trisamine for sulfonic acid removal) during workup .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridazine sulfonylation be addressed?

  • Computational modeling : DFT calculations predict favorable sulfonylation at the pyridazine C-6 position due to electron-withdrawing effects of adjacent nitrogen atoms .
  • Directed metalation : Use LDA (lithium diisopropylamide) to deprotonate pyridazine at C-3, followed by quenching with ethanesulfonyl chloride .

Q. What strategies resolve discrepancies in crystallographic data for structural validation?

  • SHELX refinement : Apply twin refinement (via SHELXL) for twinned crystals, and use OLEX2 for disorder modeling .
  • Validation tools : Check R-factors (R1 < 0.05 for high-resolution data) and validate hydrogen bonding networks with PLATON .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Bioisosteric replacement : Substitute ethanesulfonyl with morpholine-sulfonamide to enhance solubility (tested in ) .
  • Enzymatic assays : Measure IC50 against target kinases (e.g., EGFR) using fluorescence polarization assays .
  • Molecular docking : AutoDock Vina predicts binding modes with ATP-binding pockets (e.g., PyMOL visualization) .

Q. What methodologies address low yields in sulfonamide coupling reactions?

  • Microwave-assisted synthesis : Reduce reaction time (30 minutes vs. 24 hours) and improve yields by 15–20% .
  • Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems (water/dichloromethane) to enhance interfacial reactivity .

Q. How are stereochemical outcomes controlled in chiral derivatives of this compound?

  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol eluent) .
  • Asymmetric catalysis : Employ Jacobsen’s thiourea catalyst for enantioselective acetamide formation (e.g., 85% ee reported in ) .

Data Contradiction and Validation

Q. How to interpret conflicting bioactivity data across different assay platforms?

  • Normalization controls : Use staurosporine as a pan-kinase inhibitor reference in both cell-free (enzymatic) and cell-based (proliferation) assays .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare IC50 values across replicates .

Q. What steps validate the stability of the compound under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hours) and analyze degradation products via LC-MS .
  • Plasma stability assays : Incubate with human plasma (37°C, 1 hour) and quantify parent compound using UPLC-PDA .

Methodological Tools and Resources

  • Crystallography : SHELX suite for structure solution; ORTEP-3 for graphical representation .
  • Spectral databases : PubChem (CID: B2939259) for comparative NMR/HRMS data .
  • Synthetic protocols : Multi-step procedures from and for scalable synthesis (>10 g) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-phenylacetamide
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N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-phenylacetamide

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